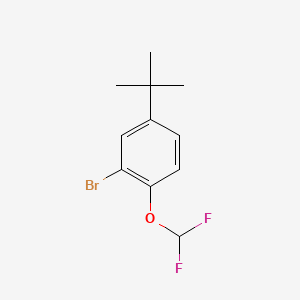
(5-Ethyl-1,3-phenylene)bis(methylsulfane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,3-phenylene)bis(methylsulfane): is an organic compound with the molecular formula C10H14S2 and a molecular weight of 198.34 g/mol . This compound is characterized by the presence of two methylsulfane groups attached to a 1,3-phenylene ring, which is further substituted with an ethyl group at the 5-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3-phenylene)bis(methylsulfane) typically involves the reaction of 5-ethyl-1,3-dibromobenzene with sodium methylsulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of (5-Ethyl-1,3-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Ethyl-1,3-phenylene)bis(methylsulfane) can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfane groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted derivatives
Applications De Recherche Scientifique
Chemistry: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, (5-Ethyl-1,3-phenylene)bis(methylsulfane) is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of (5-Ethyl-1,3-phenylene)bis(methylsulfane) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
- (1,3-Phenylene)bis(methylsulfane)
- (5-Methyl-1,3-phenylene)bis(methylsulfane)
- (5-Propyl-1,3-phenylene)bis(methylsulfane)
Comparison: (5-Ethyl-1,3-phenylene)bis(methylsulfane) is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity .
Propriétés
Formule moléculaire |
C10H14S2 |
|---|---|
Poids moléculaire |
198.4 g/mol |
Nom IUPAC |
1-ethyl-3,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h5-7H,4H2,1-3H3 |
Clé InChI |
JZNINSYUCHZICD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

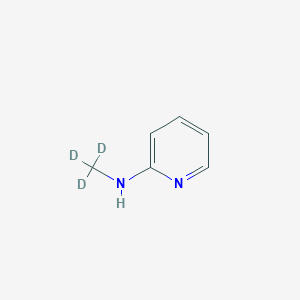
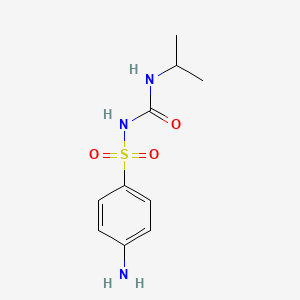
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
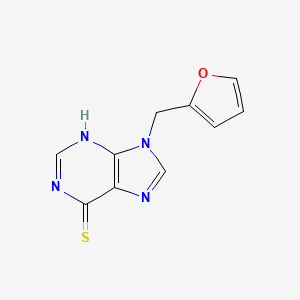

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
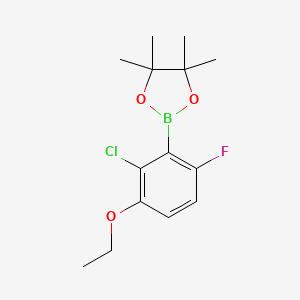
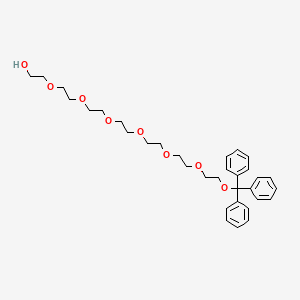
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
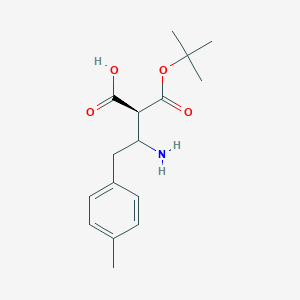
![7-(Benzylsulfanyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B14019359.png)
